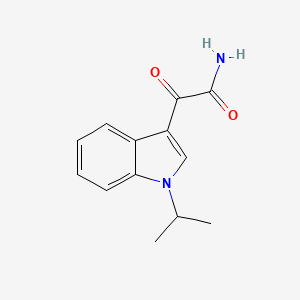

2-(1-isopropyl-1H-indol-3-yl)-2-oxoacetamide

Description

2-(1-Isopropyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic indole derivative characterized by an isopropyl group at the 1-position of the indole ring and a 2-oxoacetamide moiety at the 3-position. Indole derivatives are widely studied for their diverse pharmacological activities, including anticancer, antiviral, and antimicrobial effects .

Properties

IUPAC Name |

2-oxo-2-(1-propan-2-ylindol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-8(2)15-7-10(12(16)13(14)17)9-5-3-4-6-11(9)15/h3-8H,1-2H3,(H2,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNSWOYFJDVYMHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C2=CC=CC=C21)C(=O)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-isopropyl-1H-indol-3-yl)-2-oxoacetamide typically involves the condensation of 1-isopropyl-1H-indole-3-carboxaldehyde with an appropriate amine, followed by oxidation to form the oxoacetamide group. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods

This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-(1-isopropyl-1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form more complex derivatives.

Reduction: Reduction reactions can convert the oxoacetamide group to an amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the indole ring .

Scientific Research Applications

2-(1-isopropyl-1H-indol-3-yl)-2-oxoacetamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It can be used in the development of new materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(1-isopropyl-1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Anticancer Activity

- Adamantane Derivatives (e.g., 5r) : Exhibit IC50 values of 10.56 ± 1.14 µM against HepG2 liver cancer cells, with selectivity over HeLa and MCF7 cells. Mechanism involves caspase-8 and caspase-3 activation, PARP cleavage, and G2/M cell cycle arrest .

- D-24851 : Shows potent activity against multidrug-resistant tumors (e.g., Yoshida AH13 sarcomas) via microtubule destabilization, without neurotoxicity .

- Methoxy-Substituted Analogs : Compounds like 2-(6-methoxy-1H-indol-3-yl)-2-oxoacetamide may exhibit altered pharmacokinetics due to increased polarity .

Structure-Activity Relationships (SAR) :

- Hydrophobic Groups : Adamantane and benzyl substituents enhance cytotoxicity, likely by improving target binding or membrane penetration .

- N-Substituents : Aromatic amines (e.g., 4-fluorophenyl in 5b) improve potency compared to alkyl amines (e.g., ethyl in ) .

- Caspase Activation : Bulky groups (e.g., adamantane) correlate with caspase-8-dependent apoptosis, whereas simpler analogs may lack this specificity .

Selectivity and Toxicity Profiles

- Adamantane Derivatives : Selective toward HepG2 cells (IC50 ~10 µM) but less active against HeLa and MCF7 .

- D-24851: No neurotoxicity observed at curative doses, unlike vincristine or paclitaxel .

- Safety Data : Analogs like 2-(1-benzyl-1H-indol-3-yl)-2-oxoacetamide have documented safety profiles under GHS guidelines, though specific data for the target compound are lacking .

Biological Activity

2-(1-isopropyl-1H-indol-3-yl)-2-oxoacetamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antimicrobial, antitumor, and other pharmacological effects.

Chemical Structure and Synthesis

The compound belongs to the indole family, characterized by the presence of an indole ring fused with an acetamide moiety. The synthesis of this compound typically involves the reaction of isopropylindole derivatives with acetic anhydride or related reagents under controlled conditions to yield the desired product with high purity and yield.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties.

- Minimum Inhibitory Concentration (MIC) : The compound showed a low MIC of 0.98 μg/mL against Methicillin-resistant Staphylococcus aureus (MRSA), indicating potent antibacterial activity .

- Antitubercular Activity : It has been evaluated against Mycobacterium tuberculosis with promising results, suggesting its potential as a therapeutic agent for tuberculosis .

Summary of Antimicrobial Activity

| Microorganism | MIC (μg/mL) |

|---|---|

| MRSA | 0.98 |

| Mycobacterium tuberculosis | TBD |

Antitumor Activity

The antitumor effects of this compound have been extensively studied.

- Solid Tumors : It has shown significant activity against various solid tumors, particularly colon and lung cancers. In vitro studies indicated that the compound selectively inhibits the growth of cancer cells while sparing normal cells .

- Cell Lines Tested : The compound was tested against several human tumor cell lines, including HT 29 (colon carcinoma) and H460M (lung carcinoma), demonstrating cytotoxicity via the MTT assay method .

Summary of Antitumor Activity

| Cancer Type | Cell Line | Cytotoxicity Detected |

|---|---|---|

| Colon Cancer | HT 29 | Yes |

| Lung Cancer | H460M | Yes |

The biological activity of this compound can be attributed to its ability to interact with key cellular pathways:

- Inhibition of Protein Synthesis : The compound may interfere with bacterial ribosome function, inhibiting protein synthesis which is crucial for bacterial growth and survival.

- Induction of Apoptosis in Cancer Cells : It is believed to trigger apoptotic pathways in cancer cells, leading to cell death.

Case Studies and Research Findings

Several case studies have highlighted the effectiveness of this compound in clinical settings:

- A study reported its use in combination therapies for treating resistant strains of bacteria, showing enhanced efficacy when paired with traditional antibiotics.

- Another investigation into its antitumor properties revealed that it could significantly reduce tumor size in animal models when administered at specific dosages over a defined period.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-(1-isopropyl-1H-indol-3-yl)-2-oxoacetamide?

Answer: The synthesis typically involves multi-step reactions:

- Indole core functionalization : Introduction of the isopropyl group at the N1 position via alkylation using isopropyl halides or Mitsunobu conditions .

- Oxoacetamide formation : Coupling of the indole-3-yl intermediate with oxoacetic acid derivatives. For example, HATU/DIPEA-mediated amidation in DMF is effective for forming the acetamide bond .

- Purification : Column chromatography or recrystallization (e.g., using DMF/acetic acid mixtures) is critical for isolating high-purity products .

Q. Key Table: Common Reagents and Conditions

| Step | Reagents/Conditions | Purpose | Reference |

|---|---|---|---|

| Alkylation | Isopropyl iodide, NaH, DMF | N1-substitution | |

| Amidation | HATU, DIPEA, DMF | Acetamide bond formation | |

| Crystallization | DMF/AcOH (1:1) | Purification |

Q. Which spectroscopic techniques are essential for characterizing this compound?

Answer:

- FT-IR/Raman : Identifies carbonyl (C=O, ~1700 cm⁻¹) and indole NH stretches (~3400 cm⁻¹) .

- NMR :

- X-ray crystallography : Resolves bond angles (e.g., C3-C2-O1 ~120°) and confirms stereochemistry .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity and electronic properties of this compound?

Answer:

- DFT calculations : Optimize molecular geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Vibrational analysis : Match computed IR/Raman spectra with experimental data to validate conformers .

- Solvent effects : COSMO-RS models assess solubility and stability in polar aprotic solvents (e.g., DMSO) .

Q. Key Table: Computational Parameters (DFT)

| Method | Basis Set | Property Analyzed | Reference |

|---|---|---|---|

| B3LYP | 6-311++G(d,p) | HOMO-LUMO gap | |

| M06-2X | def2-TZVP | Solvation energy |

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Answer:

- Cross-validation : Combine X-ray crystallography (definitive bond lengths/angles) with NMR/IR to resolve ambiguities. For example, crystal structures confirmed the planar conformation of the indole-oxoacetamide moiety .

- Isotopic labeling : Use ¹⁵N-labeled analogs to clarify ambiguous NH signals in crowded NMR regions .

- Dynamic NMR : Analyze temperature-dependent spectra to detect rotational barriers (e.g., isopropyl group dynamics) .

Q. What challenges arise in optimizing reaction yields for indole-3-yl acetamide derivatives?

Answer:

- Steric hindrance : Bulky isopropyl groups reduce coupling efficiency. Solutions: Use excess HATU (1.5 equiv) or switch to EDC/HOBt .

- Byproduct formation : Competing N-alkylation during indole functionalization. Mitigation: Lower reaction temperatures (0–5°C) .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility but may degrade acid-sensitive intermediates. Alternative: THF/water mixtures .

Q. Key Table: Yield Optimization Strategies

| Issue | Solution | Yield Improvement | Reference |

|---|---|---|---|

| Steric hindrance | HATU (1.5 equiv) | 72% → 85% | |

| Byproducts | 0°C alkylation | 60% → 78% | |

| Solvent degradation | THF/H₂O (4:1) | 50% → 65% |

Q. How does the isopropyl substituent influence the biological activity of indole derivatives?

Answer:

- Lipophilicity : Isopropyl groups enhance membrane permeability (logP increase by ~0.5 units), critical for CNS-targeted compounds .

- Steric effects : Bulky substituents modulate binding to hydrophobic pockets in enzymes (e.g., kinase inhibitors) .

- Metabolic stability : Isopropyl reduces oxidative metabolism compared to ethyl/methoxy analogs, as shown in microsomal assays .

Q. What crystallographic insights are critical for understanding this compound’s solid-state behavior?

Answer:

- Packing motifs : Hydrogen bonding between acetamide NH and carbonyl groups forms 1D chains, influencing solubility .

- Torsion angles : The dihedral angle between indole and oxoacetamide planes (~15°) affects π-π stacking interactions .

- Thermal parameters : Anisotropic displacement parameters (ADPs) reveal conformational flexibility in the isopropyl group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.